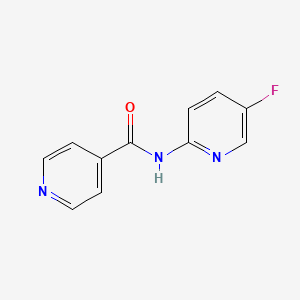

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-fluoropyridin-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-7H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWIISSFGXAAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to achieve fluorination .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the corrosive nature of hydrofluoric acid and other fluorinating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can undergo palladium-catalyzed coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or peracids are used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Coupling Reactions: Palladium catalysts and ligands are used under inert atmosphere conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines.

Oxidation and Reduction Reactions: Products include N-oxides and amines.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological and inflammatory diseases. Its structure allows for modifications that enhance therapeutic efficacy and selectivity towards specific biological targets.

Case Study: Antiviral Activity

Research has indicated that pyridine derivatives, including this compound, exhibit antiviral properties against various viruses, including SARS-CoV-2. A study demonstrated that certain pyridine derivatives could inhibit key viral proteins, suggesting their potential as therapeutic agents against COVID-19 .

Materials Science

Advanced Materials Development

This compound is utilized in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the engineering of materials with specific functionalities, enhancing their performance in industrial applications.

Biological Research

Enzyme Interaction Studies

In biological research, this compound acts as a probe to investigate enzyme functions and receptor interactions. The fluorine atom in its structure enhances binding affinity to target enzymes, making it valuable for studying biochemical pathways.

Chemical Synthesis

Intermediate in Organic Synthesis

The compound is frequently used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile component in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine Rings

N-(5-Fluoro-2-methylphenyl)pyridine-4-carboxamide (SY3)

- Structure : Replaces the 5-fluoropyridin-2-yl group with a 5-fluoro-2-methylphenyl ring.

- Properties : Molecular weight = 230.238 g/mol; SMILES:

O=C(Nc1cc(F)ccc1C)c1ccncc1. - The methyl group at position 2 may sterically hinder interactions with target sites .

N-(5-Fluoropyridin-2-yl)pivalamide

- Structure : Features a pivalamide (tert-butyl carbonyl) group instead of pyridine-4-carboxamide.

- Key Differences : The bulky tert-butyl group reduces solubility and may limit membrane permeability compared to the planar pyridine-4-carboxamide moiety. This substitution could diminish pharmacological activity due to steric effects .

Heterocyclic Modifications

N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d)

- Structure: Incorporates a 4-oxo-thiazolidinone ring linked to a 4-chlorophenyl group.

- Activity : Demonstrated anti-inflammatory effects in a carrageenan-induced edema model, attributed to the electron-withdrawing chloro group enhancing interactions with inflammatory targets.

- Comparison: The thiazolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, unlike the simpler pyridinyl group in the target compound. Fluorine’s smaller size (vs. chlorine) may reduce steric hindrance but also alter electronic effects .

N-[3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide (65)

- Structure : Contains a β-lactam (azetidin-2-one) ring with 4-nitrophenyl and chloro substituents.

- Activity: Exhibited antidepressant and nootropic activity, likely due to the nitro group’s strong electron-withdrawing effects enhancing receptor binding.

- Comparison : The β-lactam core introduces strain and polarity, contrasting with the planar pyridine rings in the target compound. Fluorine’s lower electronegativity (vs. nitro) may reduce target affinity but improve metabolic stability .

Functional Group Comparisons

N-Substituted Benzamide Derivatives (e.g., 3a, 6)

- Structure : Benzamide derivatives with methoxy or chlorophenyl substitutions.

- Activity : Insecticidal activity against Aulacaspis tubercularis was observed, with IR and NMR data confirming amide bond stability.

- Fluorine’s inductive effects may enhance solubility compared to chlorine or methoxy groups .

Biological Activity

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with a fluorine atom at the 5-position and a carboxamide functional group at the 4-position. This configuration enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine substitution plays a crucial role in modulating the compound's binding affinity and selectivity. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, which can enhance their therapeutic potential.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.

- Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties, particularly against specific cancer cell lines.

- Neuropharmacological Effects : Its role as a negative allosteric modulator (NAM) for metabotropic glutamate receptor 5 (mGlu5) suggests potential applications in treating psychiatric and neurodegenerative disorders .

Preclinical Studies

A series of preclinical studies have evaluated the pharmacokinetics and efficacy of this compound analogs. For instance, one study reported that compounds with similar structures exhibited varying degrees of potency against mGlu5 receptors, highlighting the importance of structural modifications in enhancing biological activity .

Table 1: Summary of Biological Activities

Pharmacokinetics

Pharmacokinetic studies have shown that this compound exhibits favorable absorption and distribution characteristics. For example, imaging studies indicated significant receptor occupancy at low doses, suggesting efficient bioavailability in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., DCC or HATU) between 5-fluoropyridin-2-amine and pyridine-4-carboxylic acid. Post-reaction purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization. Analytical validation via HPLC (≥98% purity) and NMR (e.g., confirming fluoropyridine protons at δ 8.2–8.5 ppm) is essential .

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodology : Use a combination of analytical techniques:

- HPLC : To assess purity (>98% as per standard protocols) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluoropyridine ring protons and carboxamide carbonyl at ~167 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 232.08) .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Adhere to GHS classifications (Category 4 acute toxicity for oral/dermal/inhalation routes). Use personal protective equipment (PPE), fume hoods, and proper waste disposal. Refer to safety data sheets (SDS) for spill management and emergency procedures .

Advanced Research Questions

Q. How can computational modeling (e.g., 3D-QSAR) guide the design of derivatives with enhanced bioactivity?

- Methodology :

Data Collection : Compile IC₅₀ values from anti-inflammatory or enzymatic assays of analogs.

Molecular Alignment : Align structures using energy minimization (e.g., Merck Molecular Force Field in VLife MDS).

3D-QSAR : Generate contour maps to identify favorable substituent regions (e.g., electron-withdrawing groups at the pyridine ring improve activity). Validate models via leave-one-out cross-validation (r² > 0.8) .

Q. What experimental strategies resolve contradictions between computational predictions and biological assay results?

- Methodology :

- Statistical Validation : Re-evaluate QSAR models using larger datasets or alternative algorithms (e.g., CoMFA/CoMSIA).

- Targeted Synthesis : Design analogs to test conflicting regions (e.g., fluorophenyl vs. methyl substitutions).

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities directly .

Q. How is X-ray crystallography applied to confirm the molecular geometry of this compound?

- Methodology :

Crystallization : Grow single crystals via vapor diffusion (solvent: DMSO/water).

Data Collection : Use a synchrotron source (λ = 0.8–1.0 Å) for high-resolution diffraction.

Refinement : Apply SHELXL/SHELXS for structure solution, ensuring R-factor < 0.04. Key parameters include F–N bond lengths (1.32–1.35 Å) and dihedral angles between pyridine rings .

Q. What in vivo models are suitable for evaluating its pharmacokinetic and pharmacodynamic profiles?

- Methodology :

- Pharmacokinetics : Administer orally to rodents; collect plasma for LC-MS/MS analysis (Tₘₐₓ, Cₘₐₓ, AUC).

- Pharmacodynamics : Use inflammation models (e.g., carrageenan-induced paw edema) to correlate plasma levels with efficacy. Monitor metabolites via UPLC-QTOF .

Methodological Considerations

- Synthetic Optimization : For scale-up, replace DCC with EDC·HCl to reduce byproduct formation. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

- Crystallographic Troubleshooting : If twinning occurs, use SHELXD for initial phase solution and Olex2 for final refinement .

- Data Reproducibility : Validate biological assays with positive controls (e.g., dexamethasone for anti-inflammatory studies) and triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.